BenchChemオンラインストアへようこそ!

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

lipophilicity ADME physicochemical properties

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a spirocyclic oxazolidinone featuring a 1-oxa-3,7-diazaspiro[4.5]decane core with an N3-ethyl substituent. The compound has a molecular weight of 184.24 g/mol, molecular formula C9H16N2O2, computed lipophilicity XLogP3 of 0.2, one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 41.6 Ų.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 1779598-25-2
Cat. No. B1446747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
CAS1779598-25-2
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCCN1CC2(CCCNC2)OC1=O
InChIInChI=1S/C9H16N2O2/c1-2-11-7-9(13-8(11)12)4-3-5-10-6-9/h10H,2-7H2,1H3
InChIKeyIVESZUSEPKCCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (CAS 1779598-25-2): Core Scaffold & Property Baseline for Procurement Decisions


3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a spirocyclic oxazolidinone featuring a 1-oxa-3,7-diazaspiro[4.5]decane core with an N3-ethyl substituent. The compound has a molecular weight of 184.24 g/mol, molecular formula C9H16N2O2, computed lipophilicity XLogP3 of 0.2, one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 41.6 Ų . It belongs to a class of spirocyclic scaffolds that have recently been validated as potent, selective KRAS-G12D inhibitors, with lead compounds showing nanomolar cellular IC50 values and strong binding affinity (Kd 28–85 nM) .

Why Simple Substitution of the 3-Ethyl Group in 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Is Not Interchangeable


Replacing the N3-ethyl group with hydrogen, methyl, or other alkyl chains in the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold is not a straightforward exercise because this modification simultaneously alters the hydrogen bond donor count, lipophilicity, polar surface area, and conformational flexibility. Computed properties show that moving from the unsubstituted (N3–H) core to the N3-ethyl derivative reduces the HBD count from 2 to 1, increases XLogP3 by 0.5 units, introduces a rotatable bond, and decreases TPSA . These changes can collectively impact membrane permeability, metabolic stability, and target engagement. Furthermore, the core scaffold has demonstrated nanomolar inhibitory activity against KRAS-G12D, and preliminary SAR indicates that N-alkyl substitution is critical for achieving high binding affinity and cellular potency . Therefore, procurement of a specific N-alkyl analog cannot be substituted with a different analog without risking altered pharmacological or physicochemical performance.

Quantitative Differentiation of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Against Core Scaffold and Alkyl Analogs


Lipophilicity (XLogP3) Shift: 3-Ethyl Substitution Increases Computed logP by 0.5 Units Versus the Unsubstituted Core

The target compound 3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one exhibits a computed XLogP3 of 0.2, compared to -0.3 for the unsubstituted parent 1-oxa-3,7-diazaspiro[4.5]decan-2-one. This represents an increase of +0.5 log units, indicating greater lipophilicity .

lipophilicity ADME physicochemical properties

Hydrogen Bond Donor Count: Reduction from 2 to 1 Upon N3-Ethylation

The N3-ethyl substitution eliminates one hydrogen bond donor (HBD) compared to the unsubstituted parent, reducing the HBD count from 2 to 1. This change is predicted to decrease efflux transporter recognition and improve passive permeability .

hydrogen bonding permeability drug-likeness

Rotatable Bond Introduction: Conformational Flexibility Added by the N3-Ethyl Group

The target compound possesses one rotatable bond (the N–CH2CH3 bond), whereas the unsubstituted parent has zero rotatable bonds. This additional degree of freedom may influence both binding thermodynamics and metabolic stability .

conformational flexibility entropy target binding

Scaffold Validation: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Core Yields Nanomolar KRAS-G12D Inhibitors

Derivatives of the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold have been rationally designed and tested as KRAS-G12D inhibitors. The lead compounds HDB-2 and HDB-3 demonstrated strong protein binding affinity (Kd = 28.29, 48.17, and 85.17 nM across tested compounds) and nanomolar cellular IC50 values, with high selectivity for KRAS-G12D . Although the published SAR does not isolate the 3-ethyl analog, the study establishes that N-alkyl substitution (including ethyl) is essential for achieving potent target engagement, positioning the 3-ethyl compound as a key intermediate for further optimization.

KRAS-G12D cancer inhibitor

Minimum Purity Specification: 95% as Supplied by AKSci

The commercial supplier AKSci provides 3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (Cat# 7497DZ) with a minimum purity of 95% . While this is a standard research-grade purity, it serves as a baseline for procurement specifications and ensures consistency in downstream assays.

purity quality control procurement

Best-Fit Application Scenarios for 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Based on Quantitative Evidence


Medicinal Chemistry: KRAS-G12D Inhibitor Lead Optimization

The scaffold's demonstrated nanomolar KRAS-G12D binding affinity and cellular potency (Kd 28–85 nM, nanomolar IC50) make the 3-ethyl analog a priority building block for SAR exploration. Its increased lipophilicity (XLogP3 +0.5 vs. parent) and reduced HBD count suggest improved cell permeability, which is critical for targeting intracellular KRAS.

ADME Profiling: Permeability and Metabolic Stability Studies

The computed physicochemical properties (XLogP3 0.2, HBD 1, TPSA 41.6 Ų, 1 rotatable bond) place the compound within favorable drug-like space for oral absorption and CNS penetration. It can serve as a model substrate to study the impact of N-alkylation on permeability and first-pass metabolism.

Chemical Biology: Probe Development for Target Engagement Assays

The presence of a secondary amine (N7) allows facile conjugation to fluorophores or biotin for pull-down and imaging studies. The well-defined purity specification (≥95%) ensures reliable probe production and minimizes artifacts in cellular target engagement experiments.

Process Chemistry: Scale-Up Feasibility Assessment for Building Block Supply

With a confirmed commercial source (AKSci, 95% purity) , the compound is readily accessible for initial medicinal chemistry campaigns. Its stable spirocyclic core and moderate molecular weight (184.24 g/mol) facilitate handling and storage, supporting its role as a key intermediate in parallel synthesis libraries.

Quote Request

Request a Quote for 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.